2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile
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Overview
Description
2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile is an organic compound that features a cyclobutyl ring with an oxo group, a methoxy group, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile typically involves multiple steps. One common method starts with the preparation of 3-oxocyclobutanecarboxylic acid, which is then converted into tert-butyl 3-oxocyclobutylcarbamate through a series of reactions including chlorination, substitution, and rearrangement . The final step involves the reaction of tert-butyl 3-oxocyclobutylcarbamate with isonicotinonitrile under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving nitrile and oxo groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxo group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: This compound has a similar nitrile group attached to a pyridine ring.
3-Oxocyclobutanecarboxylic acid: Shares the cyclobutyl ring and oxo group.
6-Methoxy-2(3H)-benzoxazolone: Contains a methoxy group and an oxo group, but with a different core structure.
Uniqueness
2-((3-Oxocyclobutyl)methoxy)isonicotinonitrile is unique due to its combination of a cyclobutyl ring, oxo group, methoxy group, and isonicotinonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[(3-oxocyclobutyl)methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-6-8-1-2-13-11(5-8)15-7-9-3-10(14)4-9/h1-2,5,9H,3-4,7H2 |
InChI Key |
ZCDDBXVDIYCDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)COC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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